2,4-dimethyl-Oxazole-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-Oxazole-5-boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2,4-dimethyl-oxazole ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-Oxazole-5-boronic acid typically involves the hydroboration of 2,4-dimethyl-oxazole. This process includes the addition of a boron-hydrogen bond across the double bond of the oxazole ring. The reaction is generally rapid and can be carried out under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve the use of organometallic intermediates. For example, organolithium reagents can be treated with borate to yield the intermediate boronate, which upon acidic work-up, gives the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-Oxazole-5-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: The compound can be reduced to form boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters
Reduction: Boranes
Substitution: Biaryl compounds (in Suzuki-Miyaura coupling reactions)
Scientific Research Applications
2,4-dimethyl-Oxazole-5-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Used in the development of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-Oxazole-5-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-methylphenylboronic acid
- 2,4,6-trimethylphenylboronic acid
Uniqueness
2,4-dimethyl-Oxazole-5-boronic acid is unique due to its oxazole ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
(2,4-dimethyl-1,3-oxazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BNO3/c1-3-5(6(8)9)10-4(2)7-3/h8-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWAXWADMJCALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(O1)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.